Cas no 1344208-79-2 (3-fluoro-N-[(pyrimidin-5-yl)methyl]aniline)
3-fluoro-N-[(pyrimidin-5-yl)methyl]aniline Chemical and Physical Properties
Names and Identifiers
-
- 5-Pyrimidinemethanamine, N-(3-fluorophenyl)-
- 3-fluoro-N-[(pyrimidin-5-yl)methyl]aniline
-
- Inchi: 1S/C11H10FN3/c12-10-2-1-3-11(4-10)15-7-9-5-13-8-14-6-9/h1-6,8,15H,7H2
- InChI Key: VSONBWRTGFWPKE-UHFFFAOYSA-N
- SMILES: C1=NC=C(CNC2=CC=CC(F)=C2)C=N1
3-fluoro-N-[(pyrimidin-5-yl)methyl]aniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-160686-0.05g |
3-fluoro-N-[(pyrimidin-5-yl)methyl]aniline |
1344208-79-2 | 0.05g |
$624.0 | 2023-05-26 | ||
| Enamine | EN300-160686-0.1g |
3-fluoro-N-[(pyrimidin-5-yl)methyl]aniline |
1344208-79-2 | 0.1g |
$653.0 | 2023-05-26 | ||
| Enamine | EN300-160686-0.25g |
3-fluoro-N-[(pyrimidin-5-yl)methyl]aniline |
1344208-79-2 | 0.25g |
$683.0 | 2023-05-26 | ||
| Enamine | EN300-160686-0.5g |
3-fluoro-N-[(pyrimidin-5-yl)methyl]aniline |
1344208-79-2 | 0.5g |
$713.0 | 2023-05-26 | ||
| Enamine | EN300-160686-1.0g |
3-fluoro-N-[(pyrimidin-5-yl)methyl]aniline |
1344208-79-2 | 1g |
$743.0 | 2023-05-26 | ||
| Enamine | EN300-160686-2.5g |
3-fluoro-N-[(pyrimidin-5-yl)methyl]aniline |
1344208-79-2 | 2.5g |
$1454.0 | 2023-05-26 | ||
| Enamine | EN300-160686-5.0g |
3-fluoro-N-[(pyrimidin-5-yl)methyl]aniline |
1344208-79-2 | 5g |
$2152.0 | 2023-05-26 | ||
| Enamine | EN300-160686-10.0g |
3-fluoro-N-[(pyrimidin-5-yl)methyl]aniline |
1344208-79-2 | 10g |
$3191.0 | 2023-05-26 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN22525-500MG |
3-fluoro-N-[(pyrimidin-5-yl)methyl]aniline |
1344208-79-2 | 95% | 500MG |
¥ 2,574.00 | 2023-03-31 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN22525-1G |
3-fluoro-N-[(pyrimidin-5-yl)methyl]aniline |
1344208-79-2 | 95% | 1g |
¥ 3,220.00 | 2023-03-31 |
3-fluoro-N-[(pyrimidin-5-yl)methyl]aniline Suppliers
3-fluoro-N-[(pyrimidin-5-yl)methyl]aniline Related Literature
-
Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
-
Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
-
Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
-
Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
-
Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
Additional information on 3-fluoro-N-[(pyrimidin-5-yl)methyl]aniline
Introduction to 3-Fluoro-N-[(pyrimidin-5-yl)methyl]aniline (CAS No. 1344208-79-2)
3-Fluoro-N-[(pyrimidin-5-yl)methyl]aniline is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and chemical properties. This compound, identified by the CAS number 1344208-79-2, has garnered attention due to its potential applications in drug development and medicinal chemistry. The presence of a fluoro substituent and a pyrimidine moiety in its molecular structure contributes to its distinct reactivity and biological activity, making it a valuable candidate for further research and exploration.
The molecular structure of 3-fluoro-N-[(pyrimidin-5-yl)methyl]aniline consists of an aniline core linked to a pyrimidine ring, with a fluoro group attached at the 3-position of the pyrimidine. This arrangement imparts specific electronic and steric properties that influence its interactions with biological targets. The compound's versatility makes it suitable for various applications, including the synthesis of novel pharmaceutical agents and the investigation of pharmacological mechanisms.
In recent years, there has been growing interest in the development of fluorinated aromatic compounds due to their enhanced metabolic stability and improved binding affinity to biological receptors. The introduction of a fluoro group into the molecular framework can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug candidate. For instance, fluorine atoms can increase lipophilicity, reduce susceptibility to enzymatic degradation, and enhance receptor binding affinity. These attributes make 3-fluoro-N-[(pyrimidin-5-yl)methyl]aniline a promising scaffold for designing next-generation therapeutics.
One of the most compelling aspects of 3-fluoro-N-[(pyrimidin-5-yl)methyl]aniline is its potential in oncology research. Fluorinated pyrimidine derivatives have shown considerable promise as antineoplastic agents, exhibiting efficacy in preclinical studies against various cancer types. The compound's ability to modulate key signaling pathways involved in tumor growth and survival makes it an attractive candidate for further investigation. Researchers have been exploring its potential as a kinase inhibitor or as a component in combination therapies aimed at overcoming drug resistance.
Furthermore, the pyrimidine ring in 3-fluoro-N-[(pyrimidin-5-yl)methyl]aniline provides a versatile platform for further chemical modifications. This allows chemists to tailor the compound's properties for specific therapeutic applications. For example, introducing additional functional groups such as amides or carboxylic acids can enhance its solubility or bioavailability. Such modifications are crucial for optimizing drug candidates for clinical use, ensuring they meet stringent pharmacological requirements.
The synthesis of 3-fluoro-N-[(pyrimidin-5-yl)methyl]aniline involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, are often employed to construct the desired molecular framework. These techniques not only facilitate the synthesis but also allow for the introduction of structural variations, enabling researchers to explore a wide range of analogs with tailored properties.
Recent studies have highlighted the importance of fluorine-containing compounds in medicinal chemistry due to their unique physicochemical properties. The electron-withdrawing nature of fluorine atoms can influence electronic distributions within the molecule, affecting its reactivity and interactions with biological targets. This has led to increased interest in developing fluorinated derivatives as drug candidates, with 3-fluoro-N-[(pyrimidin-5-yl)methyl]aniline being one such promising example.
The compound's potential extends beyond oncology; it has also been investigated for its antimicrobial and anti-inflammatory properties. Preliminary studies suggest that derivatives of this compound may exhibit activity against resistant bacterial strains, offering a novel approach to combat infections caused by multidrug-resistant pathogens. Additionally, its ability to modulate inflammatory pathways could make it useful in developing treatments for chronic inflammatory diseases.
In conclusion, 3-fluoro-N-[pyrimidin-5-ylmethyl]aniline (CAS No. 1344208-79-2) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features and biological activities make it an attractive candidate for further exploration in various therapeutic areas. As research continues to uncover new applications and synthetic strategies, this compound is poised to play a crucial role in advancing medical science.
1344208-79-2 (3-fluoro-N-[(pyrimidin-5-yl)methyl]aniline) Related Products
- 1339776-07-6(4-fluoro-N-[(pyrimidin-5-yl)methyl]aniline)
- 1340132-06-0(2-fluoro-N-[(pyrimidin-5-yl)methyl]aniline)
- 113248-66-1(5-Pyrimidinemethanamine, N-(2,4-difluorophenyl)-)
- 768383-69-3(N-[(pyrimidin-5-yl)methyl]aniline)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)